Benzyl-(3-fluoro-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

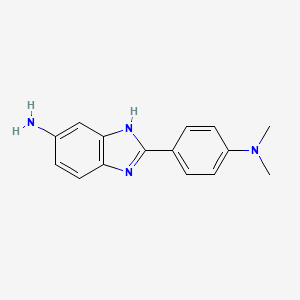

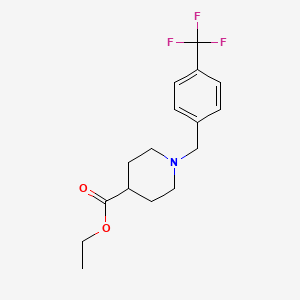

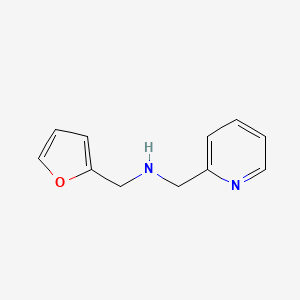

Benzyl-(3-fluoro-benzyl)-amine, also known as 3-fluoro-benzyl-amine, is an organic compound with the molecular formula C7H8FN. It is a colorless liquid that is soluble in most organic solvents. This compound has a wide range of applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, it has recently been used as a drug target in the development of novel therapeutics.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Heterocycles

Benzyl-(3-fluoro-benzyl)-amine plays a pivotal role in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction utilizing commercially available Selectfluor triggers electrophilic cyclisations, affording fluorinated heterocycles containing 1,3-disubstitution. This process highlights the dual role of the reagent as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

Enantioselective Synthesis of Amino Esters

In another application, the compound is utilized in the enantioselective synthesis of α-fluoro-β(3)-amino esters. This innovative methodology allows for the synthesis of enantiopure α-fluoro-β(3)-amino acids, demonstrating significant potential for the preparation of a wide variety of side chains without relying on α-amino acids from the chiral pool. Its utility has been proven through the synthesis of orthogonally protected (2S,3S)-α-fluoro-β(3)-lysine (Duggan, Johnston, & March, 2010).

Material Synthesis

The presence of fluorine atoms in structure-directing agents used for synthesizing microporous materials has been examined, with this compound derivatives impacting the synthesis positively. Specifically, the fluoro derivative in the meta position enhances the templating ability of benzyl-pyrrolidine in the synthesis of AlPO4-5 and SAPO-5 materials, indicating a tailored approach to modifying material properties through fluorination (Gómez-Hortigüela, Pérez-Pariente, & Blasco, 2005).

Catalytic Transformations

The compound finds application in catalytic transformations, facilitating novel methodologies for C-H amination. This includes remote amide-directed palladium-catalyzed intermolecular highly selective benzylic C-H amination with N-fluorobenzenesulfonimide, presenting a new approach to bypass traditional selectivity challenges in directed palladium-catalyzed C-H functionalization (Xiong, Li, Lv, & Zhang, 2010).

Synthesis of Fluorine-containing Polyimides

In the field of polymer science, this compound is utilized in the synthesis of soluble fluoro-polyimides. By reacting with aromatic dianhydrides, these polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking significant advances in materials science for applications requiring these specific properties (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Safety and Hazards

Benzyl-(3-fluoro-benzyl)-amine is classified as a Skin Corrosion 1B hazard . It is combustible and emits toxic fumes under fire conditions . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The resulting changes could involve alterations in the conformation or function of the target molecules .

Biochemical Pathways

The biochemical pathways affected by Benzyl-(3-fluoro-benzyl)-amine are currently unknown . Given its structure, it might be involved in pathways related to amine metabolism or fluorinated compound metabolism. The downstream effects of these pathways could be diverse, depending on the specific targets and cells involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .

Biochemische Analyse

Biochemical Properties

Benzyl-(3-fluoro-benzyl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are crucial for understanding how this compound exerts its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Identifying the threshold effects and understanding the dosage-response relationship is crucial for its safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding how the compound affects overall metabolism within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Eigenschaften

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOBRJGFVKXGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354342 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-79-2 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)